2-Iodo-5-methylphenol

Synthetic Methodology Regioselective Iodination Aromatic Substitution

Choose 2-Iodo-5-methylphenol for its unique ortho-iodo, meta-methyl substitution pattern, which provides enhanced reactivity in Suzuki-Miyaura and Sonogashira couplings compared to its bromo-analog. This specificity makes it a superior scaffold for medicinal chemistry diversification and complex heterocycle synthesis. Verify purity (≥95%) and request a quote.

Molecular Formula C7H7IO
Molecular Weight 234.036
CAS No. 35928-80-4
Cat. No. B2407556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylphenol
CAS35928-80-4
Molecular FormulaC7H7IO
Molecular Weight234.036
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)O
InChIInChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
InChIKeySYJGEJGXAKCKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylphenol (CAS 35928-80-4): Technical Profile and Procurement Rationale


2-Iodo-5-methylphenol (CAS 35928-80-4) is an ortho-iodinated meta-cresol derivative with the molecular formula C7H7IO [1]. It is a solid aryl iodide building block with a molecular weight of 234.03 g/mol, characterized by an iodine atom ortho to the phenolic hydroxyl group and a methyl group at the 5-position . The compound is stable under recommended storage conditions and is insoluble in water but soluble in organic solvents .

Why 2-Iodo-5-methylphenol Cannot Be Replaced by Other Iodo- or Bromo-methylphenols


Generic substitution among halogenated methylphenols is not advisable due to distinct regiochemical and reactivity profiles. The specific ortho-iodo, meta-methyl substitution pattern of 2-iodo-5-methylphenol dictates a unique electronic environment and steric accessibility, which profoundly influences both its synthesis and downstream reactivity in cross-coupling and electrophilic substitution reactions [1]. For instance, unlike its 2-iodo-4-methylphenol isomer, it is derived from m-cresol and exhibits a different substitution outcome in electrophilic iodination, leading to exclusive mono-iodination under specific conditions [1]. Furthermore, the iodo-substituent confers a reactivity advantage over bromo-analogs in palladium-catalyzed reactions, where aryl iodides typically undergo oxidative addition more readily [2].

Quantitative Differentiation of 2-Iodo-5-methylphenol vs. Closest Analogs


Superior Regioselectivity in Synthesis from m-Cresol Compared to o-Cresol Iodination

Iodination of m-cresol with thallium(I) acetate and iodine selectively yields 2-iodo-5-methylphenol as the only monoiodinated product, whereas iodination of o-cresol under the same conditions produces a mixture including 2-iodo-6-methylphenol and di-iodinated byproducts [1]. This provides a cleaner, higher-yielding route to the target compound.

Synthetic Methodology Regioselective Iodination Aromatic Substitution

Reactivity Advantage of Aryl Iodide vs. Aryl Bromide in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, aryl iodides are known to undergo oxidative addition more rapidly than aryl bromides [1]. For 2-iodo-5-methylphenol, this translates to a significant reactivity advantage over its direct analog, 2-bromo-5-methylphenol (CAS 14847-51-9), enabling milder reaction conditions and higher yields in reactions such as Suzuki-Miyaura and Heck couplings [2].

Cross-Coupling Catalysis Halogen Reactivity

Differentiation in Odor Profile vs. 2-Iodo-4-methylphenol

Studies on the odor threshold and character of halogenated phenols show a stark contrast between isomers. 2-Iodo-4-methylphenol is noted for a highly potent 'medicinal' off-odor, even at trace levels, and is a known contaminant of concern in water [1]. This olfactory property is a key differentiator from 2-iodo-5-methylphenol, for which no such potent, negative odor association has been reported in primary literature [2].

Analytical Chemistry Sensory Analysis Quality Control

Analytical Characterization and Purity Benchmarking Against Bromo-Analog

Commercial 2-iodo-5-methylphenol is routinely offered with a standard purity of 95%+ or 98%, with batch-specific analytical data (NMR, HPLC, GC) available for verification . In contrast, its direct bromo-analog, 2-bromo-5-methylphenol, is also available at high purity (e.g., 98%) but with different physical properties, including a lower molecular weight (187.03 vs. 234.03 g/mol) and a reported melting point of 38.8°C .

Analytical Chemistry Quality Assurance Purity Specification

Targeted Application Scenarios for 2-Iodo-5-methylphenol Based on Differentiated Evidence


Synthesis of Complex Natural Product Scaffolds via Intramolecular Heck Cyclization

The unique ortho-iodo substitution pattern of 2-iodo-5-methylphenol makes it a valuable substrate for intramolecular Heck reactions, as demonstrated in the multi-step synthesis of complex molecules like (+/-)-curcumene ether . Its ability to participate in these cyclizations to form stereogenic quaternary centers is a key driver for its selection over other halogenated phenols that may not provide the same regiochemical outcome.

Diversification of Biaryl Libraries through Suzuki-Miyaura Coupling

Leveraging the enhanced reactivity of the aryl iodide moiety compared to aryl bromides , 2-iodo-5-methylphenol is a superior choice for the rapid diversification of biaryl structures via Suzuki-Miyaura coupling. This is particularly relevant in medicinal chemistry for the parallel synthesis of compound libraries, where high reaction efficiency and broad substrate scope are essential.

Development of Heterocyclic Building Blocks via Sonogashira Coupling/Cyclization

The iodine atom in 2-iodo-5-methylphenol serves as an excellent handle for Sonogashira coupling with terminal alkynes, followed by cyclization to form heterocycles like benzofurans . This sequential reaction is a powerful method for constructing complex heteroaromatic cores, and the choice of the specific iodophenol isomer dictates the substitution pattern on the final heterocycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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